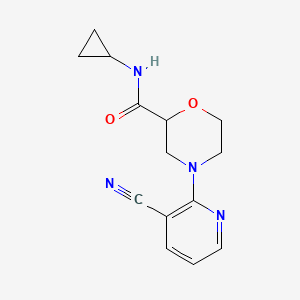![molecular formula C17H21N3O3S2 B12266700 4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12266700.png)
4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused with a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core and the subsequent introduction of the substituent groups. One common synthetic route involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as formic acid or acetic acid, under acidic conditions.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through the reaction of the benzothiazole core with methylthiol or a methylthiolating agent, such as dimethyl disulfide, under basic conditions.
Attachment of Morpholine-4-Carbonyl Groups: The morpholine-4-carbonyl groups can be attached through the reaction of the benzothiazole core with morpholine-4-carbonyl chloride or a similar reagent, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes described above, with a focus on maximizing yield and minimizing production costs. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The morpholine-4-carbonyl groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Reaction Conditions: Acidic or basic conditions, depending on the specific reaction
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives, depending on the nucleophile used
Applications De Recherche Scientifique
4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole depends on its specific application. In biological systems, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of various cellular pathways, resulting in the desired biological effects. For example, the compound may inhibit the activity of a specific enzyme, leading to the disruption of a metabolic pathway and the inhibition of cell growth.
Comparaison Avec Des Composés Similaires
4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can be compared with other similar compounds, such as:
Benzothiazole: The parent compound, which lacks the methylsulfanyl and morpholine-4-carbonyl groups.
2-(Methylsulfanyl)benzothiazole: A simpler derivative with only the methylsulfanyl group.
4-(Methylsulfanyl)-2-(morpholin-4-yl)benzothiazole: A derivative with only one morpholine-4-carbonyl group.
Propriétés
Formule moléculaire |
C17H21N3O3S2 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H21N3O3S2/c1-24-13-3-2-4-14-15(13)18-17(25-14)20-7-10-23-12(11-20)16(21)19-5-8-22-9-6-19/h2-4,12H,5-11H2,1H3 |
Clé InChI |
QZEAHMPBSJZOSS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC2=C1N=C(S2)N3CCOC(C3)C(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12266617.png)
![1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B12266621.png)
![5-Fluoro-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12266625.png)
![1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine](/img/structure/B12266632.png)

![N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12266635.png)
![2-(methylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}pyridine-3-carboxamide](/img/structure/B12266645.png)
![5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole](/img/structure/B12266646.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine](/img/structure/B12266661.png)
![4-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methylpyrimidine](/img/structure/B12266664.png)
![4-bromo-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12266669.png)
![2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12266677.png)
![4-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B12266699.png)
![5-Fluoro-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B12266704.png)
